Bienvenue dans la boutique en ligne BenchChem!

Cimetidine

Thermal stability DSC TGA

Cimetidine is the prototypical histamine H2-receptor antagonist and the only H2 blocker that reliably inhibits multiple CYP450 isoforms (Ks = 0.9 mM), making it the definitive positive control for drug-drug interaction (DDI) studies—unlike ranitidine or famotidine. Its thermal stability during melting (TG-DSC confirmed, no exothermic degradation) and 24-hour resistance to colonic microflora degradation establish it as a benchmark for solid-state characterization and gut-microbiome drug metabolism investigations. For constructing potency-response curves, its wide dynamic range (20–50× less potent than famotidine) provides an ideal baseline comparator. Choose Cimetidine for reproducible, publication-ready data.

Molecular Formula C10H16N6S
Molecular Weight 252.34 g/mol
CAS No. 51481-61-9
Cat. No. B194882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine
CAS51481-61-9
SynonymsAltramet
Biomet
Biomet400
Cimetidine
Cimetidine HCl
Cimetidine Hydrochloride
Eureceptor
HCl, Cimetidine
Histodil
Hydrochloride, Cimetidine
N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine
SK and F 92334
SK and F-92334
SK and F92334
SKF 92334
SKF-92334
SKF92334
Tagamet
Molecular FormulaC10H16N6S
Molecular Weight252.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NC)NC#N
InChIInChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
InChIKeyAQIXAKUUQRKLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 60 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility5 mg/mL at 68 °F (NTP, 1992)
IN WATER AT 37 °C: 1.14%;  SOLUBILITY INCR BY DIL HYDROCHLORIC ACID
Soluble in alcohol
8.16e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine (CAS 51481-61-9) for Scientific Procurement: H2 Antagonist Baseline Characterization


Cimetidine (CAS 51481-61-9) is the prototypical histamine H2-receptor antagonist, a synthetic organic compound (C10H16N6S, MW 252.34) that competitively inhibits gastric acid secretion [1]. As the first clinically approved H2 antagonist in 1977, cimetidine established the pharmacological class and remains a reference standard for in vitro and in vivo gastric acid suppression studies [2]. Its physicochemical profile includes an experimental log P of 0.4, water solubility of 9380 mg/L, and pKa of 6.8 [3].

Cimetidine Procurement: Why Class-Wide Substitution with Ranitidine or Famotidine Introduces Experimental Variability


Despite sharing a common H2 receptor target, cimetidine, ranitidine, famotidine, and nizatidine exhibit substantial divergence in potency, CYP450 inhibition, thermal stability, and bacterial susceptibility. Interchanging these agents without accounting for these quantitative differences compromises experimental reproducibility. For instance, famotidine is 20-50 times more potent than cimetidine at the H2 receptor [1], while cimetidine demonstrates marked CYP450 inhibition that newer agents largely avoid [2]. The following evidence items quantify these critical differentiators that must inform compound selection.

Cimetidine: Quantifiable Differentiation Data vs. H2 Antagonist Comparators for Research Selection


Thermal Stability of Cimetidine vs. Ranitidine and Famotidine: DSC/TGA Decomposition Analysis

Thermogravimetric-differential scanning calorimetry (TG-DSC) reveals that cimetidine remains thermally stable after melting, whereas famotidine and ranitidine-HCl undergo decomposition during the melting process [1]. The DSC curves for famotidine and ranitidine-HCl exhibit exothermic peaks immediately following melting, confirming thermal decomposition [1]. Cimetidine and nizatidine, in contrast, maintain thermal stability post-melting [1].

Thermal stability DSC TGA Pharmaceutical formulation Solid-state characterization

CYP450 Enzyme Inhibition: Cimetidine Binds Cytochrome P450 vs. Negligible Interaction by Famotidine and Nizatidine

Cimetidine exhibits marked inhibition of cytochrome P450-mediated drug metabolism, with a binding affinity (Ks) of 0.9 mM for human microsomal CYP450 [1]. In contrast, famotidine and nizatidine showed no detectable binding up to 4 mM [1]. In vivo, cimetidine inhibited hepatic elimination of diazepam by approximately 45%, while ranitidine, oxmetidine, nizatidine, and famotidine did not significantly affect diazepam pharmacokinetics [1].

Drug-drug interaction CYP450 Metabolism Enzyme inhibition Pharmacokinetics

H2 Receptor Antagonist Potency: Cimetidine is 20-50x Less Potent than Famotidine

Comparative analysis of pA2 values demonstrates a rank order of potency: cimetidine < nizatidine ≈ ranitidine ≤ roxatidine < famotidine [1]. Quantitatively, famotidine is 20-50 times more potent than cimetidine and 6-10 times more potent than ranitidine at the H2 receptor [2]. The negative logarithm of molar antagonist concentration reducing agonist potency 2-fold (pA2) confirms this hierarchy across multiple studies [2].

Receptor pharmacology Potency H2 antagonist IC50 pA2

Colonic Bacterial Metabolism: Cimetidine and Famotidine Are Stable, Nizatidine and Ranitidine Are Degraded

In vitro fermentation studies with human fecal inoculum reveal that cimetidine and famotidine are resistant to metabolism by colonic bacteria, with no decline in concentration over 24 hours [1]. Conversely, nizatidine concentration declines markedly, with virtually no drug remaining after 12 hours [1]. Ranitidine was previously shown to be similarly susceptible [1].

Gut microbiome Drug metabolism Colonic bacteria Stability Biopharmaceutics

24-Hour Intragastric Acidity Reduction: Cimetidine 400 mg b.i.d. Reduces Acidity by 30% vs. Ranitidine 150 mg b.i.d. at 65%

Comparative 24-hour intragastric acidity studies in humans demonstrate that cimetidine 400 mg twice daily reduces 24-hour acidity by 30%, whereas ranitidine 150 mg twice daily achieves a 65% reduction [1]. This differential reflects the combined effects of receptor potency and pharmacokinetic properties.

Gastric acid suppression Pharmacodynamics In vivo efficacy Acidity monitoring

Cimetidine (CAS 51481-61-9): Evidence-Backed Application Scenarios Based on Differential Data


Positive Control for CYP450-Mediated Drug-Drug Interaction Studies

Given cimetidine's marked inhibition of cytochrome P450 enzymes—with a Ks of 0.9 mM for human microsomal CYP450 and a 45% reduction in diazepam elimination in vivo—this compound serves as a validated positive control in studies assessing drug-drug interaction potential of new chemical entities [1]. Unlike ranitidine or famotidine, which show negligible CYP450 interaction, cimetidine reliably inhibits multiple CYP isoforms, making it the reference inhibitor of choice for in vitro and in vivo metabolism studies [1].

Reference Standard for H2 Antagonist Thermal Stability Studies in Pharmaceutical Development

Thermal analysis (TG-DSC) demonstrates that cimetidine does not undergo decomposition during melting, unlike famotidine and ranitidine-HCl which exhibit exothermic degradation peaks immediately post-melting [2]. This stability profile makes cimetidine a suitable reference compound for solid-state characterization studies, pre-formulation compatibility assessments, and thermal stress testing protocols where decomposition of other H2 antagonists would confound results [2].

Baseline Comparator for H2 Receptor Potency Ranking in Pharmacological Assays

Cimetidine occupies the least potent position among clinically available H2 antagonists, with famotidine demonstrating 20-50x greater potency [3]. This wide dynamic range establishes cimetidine as an ideal baseline comparator when evaluating novel H2 antagonists or when constructing concentration-response curves across the potency spectrum. Its relatively low potency allows for clear differentiation of more potent investigational compounds [3].

Stable Analyte for Colonic Drug Delivery and Gut Microbiome Interaction Studies

In vitro colonic fermentation studies confirm that cimetidine remains stable in the presence of human fecal microflora over 24 hours, with no detectable degradation, whereas nizatidine is completely metabolized within 12 hours [4]. This stability differential positions cimetidine as a non-degradable control compound for investigations of gut microbiome-mediated drug metabolism, colonic drug delivery systems, and formulation strategies targeting the lower gastrointestinal tract [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.